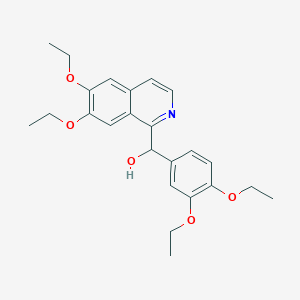
(6,7-Diethoxyisoquinolin-1-yl)(3,4-diethoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol: is a complex organic compound that belongs to the class of isoquinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Ethoxy Groups: The ethoxy groups can be introduced through etherification reactions using ethyl iodide and a suitable base such as potassium carbonate.
Final Assembly: The final step involves the coupling of the 3,4-diethoxyphenyl group with the isoquinoline core, followed by reduction to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where they can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
科学研究应用
a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3,4-Diethoxyphenylacetic acid
- 3,4-Dimethoxyphenylacetonitrile
- 3,4-Dimethoxyphenylethylamine
Uniqueness
a-(3,4-Diethoxyphenyl)-6,7-diethoxy-1-isoquinolinemethanol is unique due to its specific substitution pattern and the presence of multiple ethoxy groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C24H29NO5 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
(6,7-diethoxyisoquinolin-1-yl)-(3,4-diethoxyphenyl)methanol |
InChI |
InChI=1S/C24H29NO5/c1-5-27-19-10-9-17(14-20(19)28-6-2)24(26)23-18-15-22(30-8-4)21(29-7-3)13-16(18)11-12-25-23/h9-15,24,26H,5-8H2,1-4H3 |
InChI 键 |
DFWNJBXBFKGPNE-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(C2=NC=CC3=CC(=C(C=C32)OCC)OCC)O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one](/img/structure/B13445016.png)

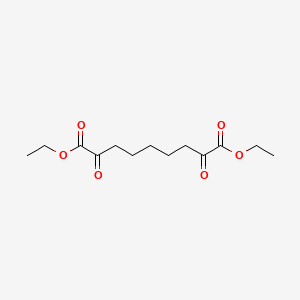
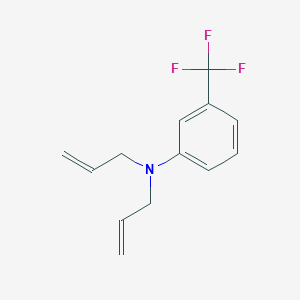
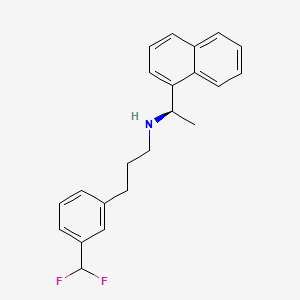
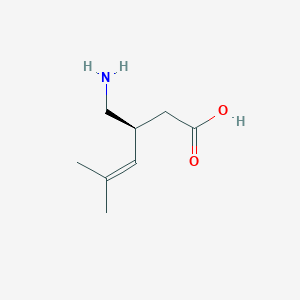
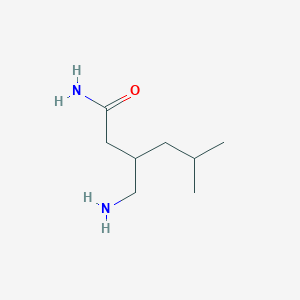
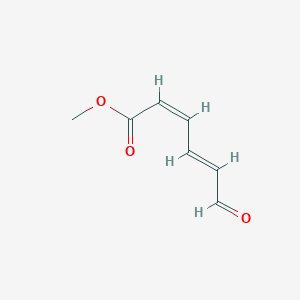
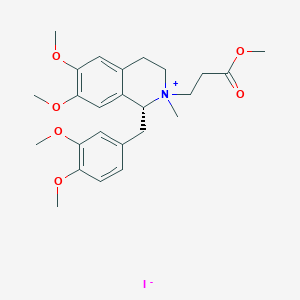
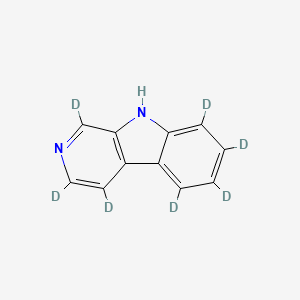

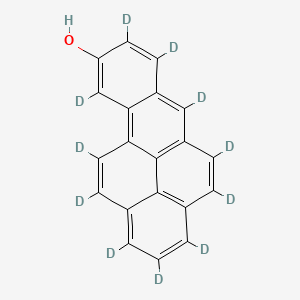
![1-[2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)(115N)pyrrol-1-yl]ethanone](/img/structure/B13445104.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
